Cas no 951472-33-6 (N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, 2-bromo-N-[1,2,3,4-tetrahydro-2-oxo-1-(phenylmethyl)-6-quinolinyl]-
- F2385-0113
- 951472-33-6
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide
- N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-bromobenzenesulfonamide
- AKOS001972479
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzenesulfonamide
-
- Inchi: 1S/C22H19BrN2O3S/c23-19-8-4-5-9-21(19)29(27,28)24-18-11-12-20-17(14-18)10-13-22(26)25(20)15-16-6-2-1-3-7-16/h1-9,11-12,14,24H,10,13,15H2
- InChI Key: ICXWLGHSZOOSAH-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1S(NC1C=CC2=C(C=1)CCC(N2CC1C=CC=CC=1)=O)(=O)=O
Computed Properties
- Exact Mass: 470.02998g/mol
- Monoisotopic Mass: 470.02998g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 674
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- Density: 1.533±0.06 g/cm3(Predicted)
- Boiling Point: 700.3±70.0 °C(Predicted)
- pka: 8.83±0.20(Predicted)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2385-0113-2μmol |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide |
951472-33-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2385-0113-5μmol |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide |
951472-33-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2385-0113-10μmol |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide |
951472-33-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2385-0113-20μmol |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide |
951472-33-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2385-0113-1mg |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide |
951472-33-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2385-0113-2mg |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide |
951472-33-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2385-0113-3mg |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide |
951472-33-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2385-0113-4mg |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide |
951472-33-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2385-0113-5mg |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide |
951472-33-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2385-0113-10mg |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide |
951472-33-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide
Research Briefing on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide (CAS: 951472-33-6)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide (CAS: 951472-33-6) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonamide and tetrahydroquinoline scaffold, has been investigated for its potential therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its role as a selective inhibitor for specific biological targets, making it a promising candidate for drug development.
The structural features of this compound, including the bromobenzene and tetrahydroquinoline moieties, contribute to its binding affinity and selectivity. The presence of the sulfonamide group enhances its solubility and pharmacokinetic properties, which are critical for in vivo applications. Recent research has focused on optimizing the synthesis of this compound to improve yield and purity, as well as elucidating its mechanism of action at the molecular level.
One of the key findings from recent studies is the compound's ability to inhibit specific kinases involved in inflammatory pathways. For instance, it has shown potent activity against certain members of the mitogen-activated protein kinase (MAPK) family, which are implicated in various diseases, including cancer and autoimmune disorders. These findings suggest that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide could serve as a lead compound for the development of novel anti-inflammatory and anticancer agents.
In addition to its kinase inhibitory activity, this compound has also been evaluated for its potential as a modulator of G-protein-coupled receptors (GPCRs). Preliminary data indicate that it may interact with specific GPCRs involved in neurotransmitter signaling, opening new avenues for research in neurological disorders. However, further studies are needed to fully characterize its pharmacological profile and assess its safety and efficacy in preclinical models.
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide typically involves multi-step organic reactions, including the formation of the tetrahydroquinoline core followed by sulfonamide coupling. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in high-throughput screening and structure-activity relationship (SAR) studies.
Despite its promising properties, challenges remain in the development of this compound as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further optimization and rigorous testing. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into clinically relevant applications.
In conclusion, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide represents a valuable tool for chemical biology research and a potential starting point for drug discovery. Its unique structural features and biological activities make it a compound of significant interest, and ongoing research is expected to uncover new insights into its therapeutic potential. Future studies should focus on expanding its applications and addressing the current limitations to pave the way for its clinical development.
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